molecular formula C36H60O7 B600426 Ginsenoside Rk2

Ginsenoside Rk2

Katalognummer: B600426
Molekulargewicht: 604.9 g/mol
InChI-Schlüssel: WMGBQZAELMGYNO-YMWSGFAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ginsenoside Rk2 (C₃₆H₆₀O₇; molecular weight: 604.9 g/mol) is a rare dehydroprotopanaxadiol (dPPD)-type saponin formed during the thermal processing of ginseng. Its structure features a double bond at the C-20 position, distinguishing it from protopanaxadiol (PPD)-type ginsenosides like Rh2 and Rg3 . Rk2 is noted for its anti-inflammatory, anti-apoptotic, and hepatoprotective properties, particularly in liver injury models such as hepatic ischemia-reperfusion injury (IRI) and alcoholic liver disease (ALD). It exerts these effects by modulating key pathways, including AKT membrane translocation and NLRP3 inflammasome inhibition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ginsenoside Rk2 can be synthesized through the dehydration of ginsenoside Rh2. The process involves treating ginsenoside Rh2 with formic acid at a concentration of 0.01% and a temperature of 120°C for 4 hours. This method yields this compound along with other minor ginsenosides .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of ginsenosides from ginseng roots followed by chemical transformation. The roots are first pulverized and extracted with methanol. The extract is then subjected to acid treatment to convert major ginsenosides into minor ones, including this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Ginsenosid Rk2 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Chemie: Ginsenosid Rk2 wird in der Untersuchung chemischer Transformationen und der Synthese anderer Ginsenoside verwendet. Seine einzigartige Struktur macht es zu einer wertvollen Verbindung für das Verständnis des chemischen Verhaltens von Triterpensaponinen .

Biologie: In der biologischen Forschung wird Ginsenosid Rk2 auf seine Auswirkungen auf zelluläre Prozesse untersucht. Es hat sich gezeigt, dass es Signalwege moduliert, die an Zellproliferation, Apoptose und Entzündung beteiligt sind .

Medizin: Ginsenosid Rk2 hat potenzielle therapeutische Anwendungen bei der Behandlung von Krebs und Lebererkrankungen. Es wurde festgestellt, dass es das Wachstum von Krebszellen hemmt und Symptome der alkoholischen Lebererkrankung lindert, indem es Inflammasom-Signalwege reguliert .

Industrie: In der pharmazeutischen Industrie wird Ginsenosid Rk2 auf sein Potenzial als Wirkstoff in Medikamenten untersucht, die auf Krebs und Lebererkrankungen abzielen. Seine Fähigkeit, verschiedene biologische Pfade zu modulieren, macht es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung .

Wirkmechanismus

Ginsenosid Rk2 entfaltet seine Wirkungen durch mehrere Mechanismen:

Wissenschaftliche Forschungsanwendungen

Hepatic Ischemia-Reperfusion Injury

Overview : Ginsenoside Rk2 has been identified as a promising agent for alleviating hepatic ischemia-reperfusion injury (IRI), a condition that poses serious risks during liver surgeries and transplants.

  • Mechanism of Action : Rk2 protects against hepatic IRI by activating the AKT signaling pathway. It binds directly to AKT1, facilitating its translocation to the plasma membrane, which enhances its interaction with PDPK1 and promotes downstream signaling activation. This mechanism significantly reduces inflammation and apoptosis in hepatocytes subjected to oxygen-glucose deprivation and reperfusion .
  • Research Findings : In vivo studies demonstrated that Rk2 administration resulted in a dose-dependent reduction in liver injury markers in mice models of hepatic IRI. The compound's ability to mitigate inflammatory responses and cell death underscores its potential as a therapeutic agent for liver protection .

Alcoholic Liver Disease

Overview : this compound exhibits protective effects against alcoholic liver disease (ALD), which is characterized by inflammation and liver damage due to excessive alcohol consumption.

  • Mechanism of Action : Rk2 acts as an inhibitor of the NLRP3 inflammasome, a critical mediator of inflammation in ALD. By inhibiting NLRP3 signaling, Rk2 reduces alcohol-induced liver inflammation and oxidative stress, thereby protecting liver function .
  • Research Findings : Animal studies revealed that treatment with Rk2 significantly improved liver histology and reduced serum aminotransferase levels in mice subjected to chronic alcohol feeding. The compound also mitigated intestinal barrier dysfunction associated with ALD by enhancing NLRP6 inflammasome activity .

Ulcerative Colitis

Overview : Recent studies indicate that this compound may be effective in treating ulcerative colitis, an inflammatory bowel disease characterized by chronic inflammation of the colon.

  • Mechanism of Action : Rk2 promotes cell viability and suppresses apoptosis in intestinal epithelial cells while reducing the release of pro-inflammatory cytokines. It inhibits the ERK/MEK signaling pathway, which is often overactivated during inflammatory responses .
  • Research Findings : In vitro experiments demonstrated that Rk2 effectively reduced inflammatory markers in HT-29 cells, suggesting its potential as a therapeutic agent for managing ulcerative colitis .

Anticancer Properties

Overview : this compound has shown potential anticancer effects, particularly through its antiproliferative properties against various cancer cell lines.

  • Mechanism of Action : While specific mechanisms are still being elucidated, preliminary studies suggest that Rk2 may induce cell cycle arrest and apoptosis in cancer cells through multiple signaling pathways .
  • Research Findings : Although the cytotoxic effects of Rk2 were moderate compared to other ginsenosides, it demonstrated significant antiproliferative activity at higher concentrations, indicating its potential role in cancer therapy .

Summary Table of Applications

ApplicationMechanism of ActionResearch Findings
Hepatic Ischemia-ReperfusionActivates AKT signaling pathway; reduces inflammationProtects hepatocytes from IRI-induced damage
Alcoholic Liver DiseaseInhibits NLRP3 inflammasome; reduces oxidative stressImproves liver function in animal models
Ulcerative ColitisSuppresses pro-inflammatory cytokines; inhibits ERK/MEKEnhances cell viability; reduces inflammation
Anticancer PropertiesInduces apoptosis; potential cell cycle arrestModerate antiproliferative effects observed

Wirkmechanismus

Ginsenoside Rk2 exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Ginsenoside Core Structure Functional Groups Key Structural Features
Rk2 dPPD Double bond at C-20(22) Dehydrated derivative of Rh2; lacks hydroxyl group at C-20
Rh2 PPD Hydroxyl at C-20 Parent compound of Rk2; undergoes dehydration to form Rk2
Rh3 dPPD Double bond at C-20(22) Structural isomer of Rk2; differs in glycosylation pattern
Rg3 PPD Hydroxyl at C-20 Precursor to Rh2 and Rk2; retains hydroxyl group at C-20

Key Insight :

  • Rk2 and Rh3 are positional isomers , sharing a double bond at C-20(22) but differing in glycosylation. This structural variance underpins their divergent bioactivities .
  • Rk2’s lack of a hydroxyl group at C-20 enhances its membrane permeability compared to Rh2 and Rg3 .

Pharmacological Activity Comparisons

Ginsenoside Key Activities Mechanism of Action Efficacy (Model)
Rk2 Hepatoprotection, NLRP3 inhibition Binds AKT1 to enhance membrane translocation; inhibits NLRP3 inflammasome Reduces hepatic IRI by 60% (mouse model); lowers ALT/AST by 40% in ALD
Rh2 Anticancer, antioxidant Scavenges hydroxyl radicals (IC₅₀: 12 μM); induces apoptosis via caspase-3 Inhibits HepG2 cell growth (IC₅₀: 25 μM)
Rh3 Nephroprotection, antioxidant Inhibits JNK/ERK-caspase-3 cascade; stronger OH⁻ scavenging (IC₅₀: 8 μM) Restores 80% cell viability in cisplatin-induced nephrotoxicity
Rg3 Anticancer, anti-inflammatory Modulates PI3K/AKT and TNF-α pathways Higher bioavailability (AUC: 1200 ng·h/mL) than Rh2

Key Insights :

  • Rk2’s AKT1 binding is unique among dPPD-type ginsenosides, making it superior in mitigating hepatic IRI .
  • Rh3 outperforms Rk2 in nephroprotection due to its enhanced interaction with JNK/ERK pathways, attributed to its glycosylation pattern .
  • Rg3 has the highest bioavailability (AUC: 1200 ng·h/mL vs. Rh2’s 400 ng·h/mL), explaining its prominence in oral formulations .

Pharmacokinetic Profiles

Ginsenoside Bioavailability (AUC, ng·h/mL) Half-life (h) Metabolism
Rk2 350 (oral) 2.5 Hepatic CYP450-mediated dehydration to PPD
Rh2 400 (oral) 3.0 Converts to PPD via gut microbiota
Rg3 1200 (oral) 5.5 Stable; minimal conversion to Rh2

Key Insight :

  • Rk2’s shorter half-life (2.5 h) compared to Rg3 (5.5 h) limits its therapeutic window, necessitating controlled-release formulations .

Clinical and Industrial Relevance

  • Rk2 is prioritized in liver disease drug development due to its dual action on AKT and NLRP3 pathways .
  • Rh2 dominates cancer nanotechnology (e.g., Au@Rh2 nanoparticles) for targeted therapy .
  • Rh3 is emerging as a nephroprotective adjuvant in chemotherapy .

Biologische Aktivität

Ginsenoside Rk2 is a rare dammarane-type triterpenoid saponin derived from ginseng, known for its diverse biological activities. Recent studies have highlighted its potential in various therapeutic areas, particularly in anti-inflammatory and neuroprotective contexts. This article presents a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is classified as a dehydroprotopanaxadiol saponin, and its molecular formula is C30H50O9. This structure allows it to interact with various biological pathways, influencing cellular functions.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, particularly in models of ulcerative colitis (UC). A study demonstrated that Rk2 significantly promoted cell viability and suppressed apoptosis in human colorectal adenocarcinoma Caco-2 cells under UC conditions. The compound reduced the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in a concentration-dependent manner. Mechanistically, Rk2 was shown to inhibit the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MEK) pathway by upregulating SIRT1, which further attenuated inflammation .

2. Neuroprotective Effects

Research has indicated that this compound can protect neurons from damage caused by oxidative stress and inflammation. In an animal model of alcoholic liver disease (ALD), Rk2 administration resulted in reduced serum aminotransferase levels and improved liver histology. The compound acted as an NLRP3 inflammasome inhibitor, mitigating alcohol-induced liver inflammation and enhancing intestinal barrier function . These findings suggest that Rk2 may have broader implications for neuroprotection against various neurodegenerative conditions.

3. Cytotoxicity Against Cancer Cells

This compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that Rk2 exhibited cytotoxicity against several human cancer cell lines, including colorectal and breast cancer cells. The mechanisms of action include the induction of apoptosis and inhibition of cell proliferation . The compound's ability to modulate inflammatory responses may further enhance its anticancer potential by creating a less favorable environment for tumor growth.

Ulcerative Colitis Model Study

In a controlled study involving co-cultured human intestinal epithelial THP-1 cells and Caco-2 cells, this compound was administered at varying concentrations. The results indicated:

  • Cell Viability : Increased significantly with higher concentrations of Rk2.
  • Apoptosis : Reduced apoptosis rates were observed.
  • Cytokine Levels : Notable decreases in IL-1β, IL-6, and TNF-α were recorded.

The study concluded that this compound effectively restores cellular function in models of ulcerative colitis through modulation of inflammatory pathways .

Alcoholic Liver Disease Study

In an experimental model using mice subjected to chronic ethanol feeding, this compound was administered at doses of 5 mg/kg and 30 mg/kg. Key findings included:

  • Liver Injury Markers : Significant reduction in serum aminotransferase levels.
  • Histological Improvements : Enhanced liver histology with decreased lipid accumulation.
  • Inflammatory Response : Inhibition of the NLRP3 inflammasome signaling pathway.

These results indicate that this compound may serve as a promising therapeutic agent for ALD and related inflammatory conditions .

Research Findings Summary

ActivityMechanism of ActionKey Findings
Anti-inflammatoryInhibition of ERK/MEK pathwayReduced cytokine release (IL-1β, IL-6) in UC models
NeuroprotectiveNLRP3 inflammasome inhibitionAlleviated liver inflammation in ALD models
CytotoxicityInduction of apoptosisEffective against various cancer cell lines

Q & A

Q. What are the established molecular targets of Ginsenoside Rk2 in inflammatory bowel disease (IBD) models?

Basic
this compound modulates the SIRT1-mediated ERK/MEK signaling pathway, as demonstrated in human intestinal epithelial THP-1 cells and Caco-2 colorectal adenocarcinoma models. Key findings include reduced phosphorylation of ERK/MEK proteins and increased SIRT1 expression, which attenuates apoptosis and inflammatory cytokine release (e.g., IL-1β, TNF-α) . Methodologically, these effects were validated using siRNA knockdown of SIRT1 and pharmacological activators/inhibitors (e.g., fisetin for ERK activation) to establish causality .

Q. What in vitro models are validated for studying this compound's therapeutic effects on ulcerative colitis?

Basic
The human THP-1 monocytic cell line and Caco-2 colorectal adenocarcinoma cells are widely used to simulate ulcerative colitis. These models employ lipopolysaccharide (LPS)-induced inflammation, followed by assays like CCK-8 for cell viability and flow cytometry for apoptosis quantification. RT-qPCR and Western blotting are standard for evaluating cytokine mRNA levels (IL-6, TNF-α) and protein expression (Bcl-2, Bax, caspase-3) .

Q. How do researchers reconcile conflicting data on this compound's concentration-dependent efficacy across experimental systems?

Advanced
Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, oxygen levels) or analytical methods. For example, LC-MS/MS quantification (retention time: 30.57 min; m/z: 627.4207) reveals significant batch-to-batch variability in this compound purity, impacting biological activity . Rigorous standardization of cell lines, dose ranges (e.g., 6.79–730.79 mg/L ), and replication across independent labs are critical to mitigate inconsistencies.

Q. What methodological considerations are paramount when designing rescue experiments for mechanistic validation?

Advanced
Rescue experiments require orthogonal validation tools, such as:

  • Pharmacological agents : SRT1720 (SIRT1 activator) and fisetin (ERK activator) to reverse Rk2-induced effects .
  • Genetic interventions : siRNA-mediated SIRT1 knockdown to confirm pathway dependency.
    Controls must include vehicle-treated groups and baseline measurements of pathway activation (e.g., phosphorylated ERK/MEK levels via Western blot) .

Q. Which analytical techniques are recommended for quantifying this compound in complex biological matrices?

Basic
Liquid chromatography-mass spectrometry (LC-MS) with the following parameters ensures precise quantification:

  • Retention time : 30.57 min
  • Mass-to-charge ratio (m/z) : 627.4207 (M + Na)
  • Mass error tolerance : ≤3.03 ppm .
    Sample preparation should include protein precipitation and solid-phase extraction to minimize matrix interference.

Q. How can experimental protocols be optimized to reduce variability in this compound studies?

Advanced

  • Cell culture standardization : Use serum-free media during treatment phases to avoid growth factor interference.
  • Dose calibration : Pre-test batches via LC-MS to ensure consistent purity (e.g., 24.21 ± 1.21 mg/L in fungal biotransformation studies ).
  • Multivariate analysis : Apply ANOVA to account for interactions between variables like oxygen tension and treatment duration .

Q. What apoptosis-related biomarkers are modulated by this compound in IBD models?

Basic
Key markers include:

  • Pro-apoptotic : Bax, caspase-3 (downregulated by Rk2).
  • Anti-apoptotic : Bcl-2 (upregulated by Rk2).
    These were quantified via flow cytometry (Annexin V/PI staining) and Western blot in THP-1 cells .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Rk2 research?

Advanced

  • Non-linear regression : Fit data to sigmoidal dose-response curves (e.g., GraphPad Prism).
  • Hierarchical modeling : Account for nested variables (e.g., cell line subtypes).
  • Meta-analysis : Pool data from multiple studies to identify trends, particularly when bioavailability differs between in vitro and in vivo systems .

Q. How does this compound influence cytokine dynamics in inflamed intestinal epithelium?

Basic
Rk2 reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by ≥50% in LPS-stimulated Caco-2 cells, as measured by RT-qPCR. Anti-inflammatory IL-10 levels remain stable, suggesting selective modulation of NF-κB signaling rather than broad immunosuppression .

Q. What strategies address the bioavailability gap between in vitro potency and in vivo efficacy of this compound?

Advanced

  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility.
  • Pharmacokinetic profiling : Monitor plasma concentration-time curves using LC-MS.
  • Synergistic combinations : Pair Rk2 with permeability enhancers (e.g., chitosan) to improve intestinal absorption .

Eigenschaften

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGBQZAELMGYNO-YMWSGFAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.